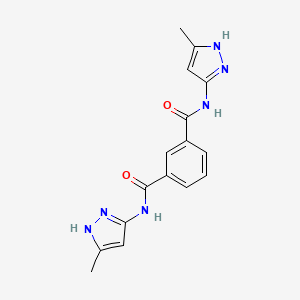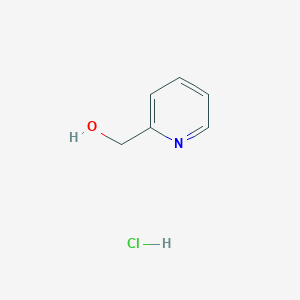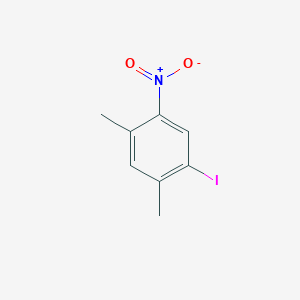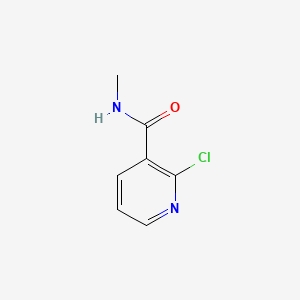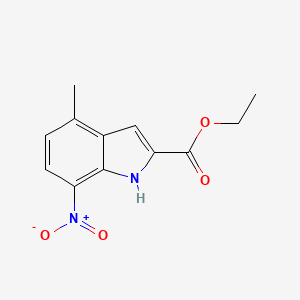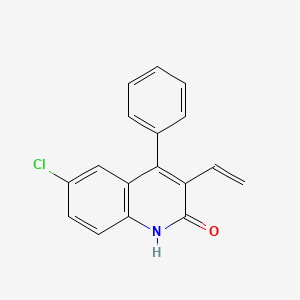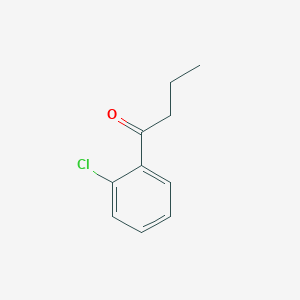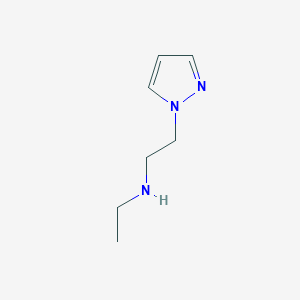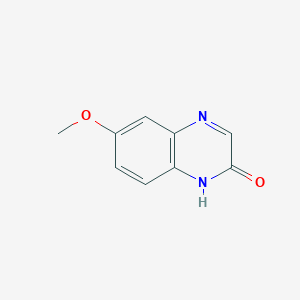
6-Méthoxyquinoxalin-2(1H)-one
Vue d'ensemble
Description
2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-Hydroxy-6-methoxyquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Applications De Recherche Scientifique
Formations de liaisons photocatalytiques
6-Méthoxyquinoxalin-2(1H)-one : a été utilisé dans les formations de liaisons photocatalytiques. Cette application exploite la réactivité du composé sous irradiation lumineuse pour former de nouvelles liaisons chimiques. Par exemple, il a été impliqué dans l'annulation semi-hétérogène des quinoxalin-2(1H)-ones . Ce processus est important dans la synthèse de molécules organiques complexes, potentiellement utiles dans le développement de produits pharmaceutiques et de produits chimiques fins.
Activité antitumorale
Ce composé a montré un potentiel prometteur dans le domaine de l'oncologie. Des dérivés de 2-Hydroxy-6-méthoxyquinoxaline ont été synthétisés et évalués pour leurs propriétés antitumorales . Ces études sont cruciales car elles contribuent à la découverte de nouveaux agents anticancéreux, offrant des options thérapeutiques potentielles pour divers cancers.
Réactions d'alkylation C-H
Le composé a été appliqué dans des réactions d'alkylation C-H, qui sont des transformations fondamentales en chimie organique . Ces réactions sont essentielles pour construire des liaisons carbone-carbone, essentielles dans la synthèse de composés organiques complexes, y compris les médicaments et les produits agrochimiques.
Activités antimicrobiennes et antivirales
Les dérivés de la quinoxaline, y compris la This compound, ont été largement étudiés pour leurs activités antimicrobiennes et antivirales . Ces composés peuvent servir d'agents puissants contre une gamme de pathogènes microbiens et viraux, soulignant leur importance dans le développement de nouveaux médicaments.
Propriétés anti-inflammatoires
La recherche a indiqué que les dérivés de la quinoxaline présentent des propriétés anti-inflammatoires . Cela en fait des candidats pour le traitement des maladies inflammatoires, fournissant une base pour le développement de nouveaux médicaments anti-inflammatoires.
Effets neuroprotecteurs
Il existe des preuves suggérant que les dérivés de la quinoxaline peuvent posséder des effets neuroprotecteurs . Cette application est particulièrement pertinente dans le contexte des maladies neurodégénératives, où de tels composés pourraient potentiellement ralentir ou prévenir les dommages neuronaux.
Potentiel antioxydant
Le potentiel antioxydant des dérivés de la quinoxaline est un autre domaine d'intérêt . Les antioxydants sont cruciaux dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies, y compris le vieillissement et le cancer.
Applications industrielles
Au-delà de ses applications biomédicales, la 2-Hydroxy-6-méthoxyquinoxaline a des utilisations potentielles dans les procédés industriels. Par exemple, elle pourrait être impliquée dans la synthèse de colorants et de pigments, étant donné ses propriétés structurelles qui permettent diverses modifications chimiques .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .
Mode of Action
It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . For instance, some quinoxaline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic uses .
Pharmacokinetics
Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
Quinoxaline derivatives have been reported to have several prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
Safety and Hazards
The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Methoxyquinoxalin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Methoxyquinoxalin-2(1H)-one interacts with proteins involved in DNA synthesis and repair, potentially leading to alterations in these critical cellular processes .
Cellular Effects
The effects of 6-Methoxyquinoxalin-2(1H)-one on cells are profound. It has been observed to induce cell cycle arrest, particularly at the S phase, which is the part of the cell cycle where DNA replication occurs. This arrest can lead to apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent . Furthermore, 6-Methoxyquinoxalin-2(1H)-one influences cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA .
Molecular Mechanism
At the molecular level, 6-Methoxyquinoxalin-2(1H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that help manage DNA topology during replication and transcription . This inhibition can lead to DNA damage and cell death. Additionally, 6-Methoxyquinoxalin-2(1H)-one can activate or inhibit various signaling pathways by interacting with key proteins and enzymes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxyquinoxalin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxyquinoxalin-2(1H)-one remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Methoxyquinoxalin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
6-Methoxyquinoxalin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 6-Methoxyquinoxalin-2(1H)-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of 6-Methoxyquinoxalin-2(1H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect cellular respiration and energy production .
Propriétés
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91192-32-4 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



